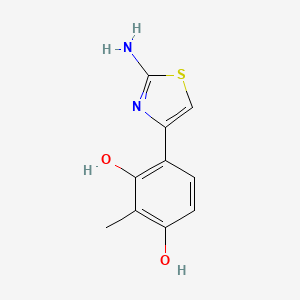

4-(2-Amino-1,3-tiazol-4-il)-2-metilbenceno-1,3-diol

Descripción general

Descripción

“4-(2-Amino-1,3-thiazol-4-yl)phenol” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular formula of “4-(2-Amino-1,3-thiazol-4-yl)phenol” is C9H8N2OS . The InChI string is 1S/C9H8N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11) . The SMILES string is Nc1nc(cs1)-c2ccc(O)cc2 .Aplicaciones Científicas De Investigación

Bloques de Construcción Heterocíclicos

Este compuesto se utiliza como un bloque de construcción heterocíclico en la síntesis química . Los compuestos heterocíclicos son ampliamente utilizados en química medicinal debido a sus diversas actividades biológicas.

Actividades Biológicas

Los derivados de tiazol, como el que nos ocupa, han mostrado poseer varias actividades biológicas. Estas incluyen actividades antihipertensivas, antiinflamatorias, antiesquizofrénicas, antibacterianas, anti-VIH, hipnóticas, antialérgicas, analgésicas, antagonistas del receptor de fibrinógeno con actividad antitrombótica, inhibidor de la girasa B del ADN bacteriano, antitumorales y citotóxicas .

Actividad Antitumoral y Citotóxica

Algunos derivados de tiazol han mostrado efectos potentes sobre el cáncer de próstata . Esto sugiere que “4-(2-Amino-1,3-tiazol-4-il)-2-metilbenceno-1,3-diol” podría utilizarse potencialmente en la investigación y el tratamiento del cáncer.

Síntesis de Vitamina B1

Los anillos de tiazol se encuentran naturalmente en la vitamina B1 (tiamina) . Este compuesto podría utilizarse potencialmente en la síntesis de tiamina, que es esencial para el funcionamiento normal del sistema nervioso.

Desarrollo de Fármacos

Los tiazoles se encuentran en muchos compuestos biológicamente activos potentes, como la sulfathiazol (fármaco antimicrobiano), el Ritonavir (fármaco antirretroviral), la Abafungina (fármaco antifúngico), la Bleomicina y la Tiazofurina (fármaco antineoplásico) . Esto sugiere que “this compound” podría utilizarse en el desarrollo de nuevos fármacos.

Aceleradores de Reacciones Químicas

El tiazol es un material de partida para varios compuestos químicos, incluidas las drogas de azufre, los biocidas, los fungicidas, los colorantes y los aceleradores de reacciones químicas . Este compuesto podría utilizarse potencialmente para acelerar ciertas reacciones químicas.

Mecanismo De Acción

Target of Action

The primary target of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol is Leukotriene A-4 hydrolase in humans . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses.

Mode of Action

It is believed to interact with its target, leukotriene a-4 hydrolase, potentially altering its function

Safety and Hazards

Direcciones Futuras

As for future directions, more research is needed to understand the potential applications and safety implications of “4-(2-Amino-1,3-thiazol-4-yl)phenol”. Given its classification as a 2,4-disubstituted thiazole, it may have potential therapeutic roles, but this would require further investigation .

Análisis Bioquímico

Biochemical Properties

4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response . The interaction between 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol and leukotriene A-4 hydrolase can inhibit the enzyme’s activity, thereby modulating the inflammatory process. Additionally, the compound’s phenol group allows it to participate in redox reactions, potentially acting as an antioxidant .

Cellular Effects

The effects of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as nitric oxide, which plays a crucial role in cellular communication and immune response . Furthermore, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

At the molecular level, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound can bind to the active site of leukotriene A-4 hydrolase, preventing the enzyme from catalyzing its substrate . Additionally, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can interact with transcription factors, leading to changes in gene expression . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can lead to changes in cellular function, such as altered gene expression and metabolic activity . These long-term effects are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as reducing inflammation and oxidative stress . High doses of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.

Metabolic Pathways

4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to participate in redox reactions, acting as an antioxidant and modulating the levels of reactive oxygen species (ROS) in cells . Additionally, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can influence the activity of enzymes involved in the metabolism of amino acids and carbohydrates, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The presence of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol in these compartments allows it to interact with different biomolecules, thereby exerting its effects on cellular functions.

Propiedades

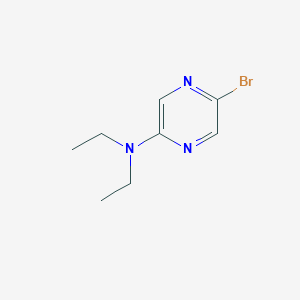

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-5-8(13)3-2-6(9(5)14)7-4-15-10(11)12-7/h2-4,13-14H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLARRMZZRCSUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C2=CSC(=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

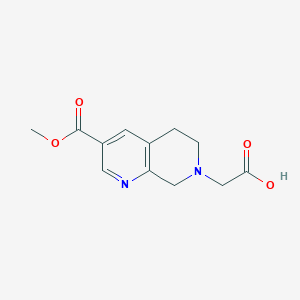

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

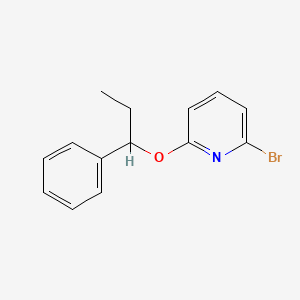

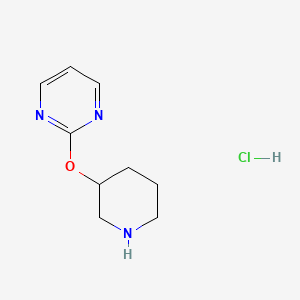

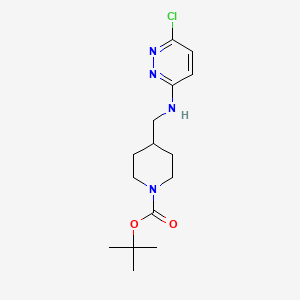

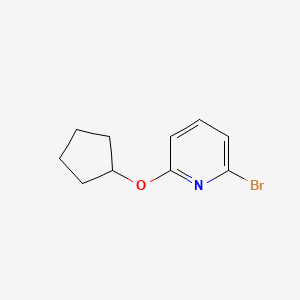

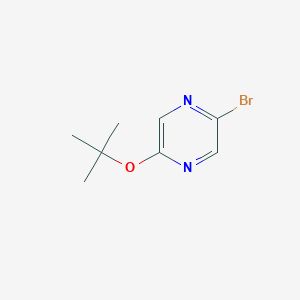

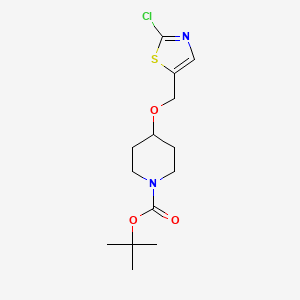

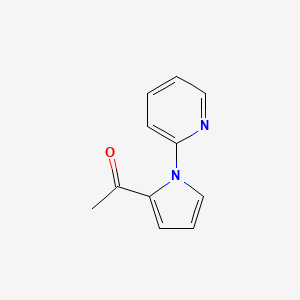

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501263.png)

![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501267.png)

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol](/img/structure/B1501274.png)

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)

![3-[(6-Chloro-pyridazin-3-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1501281.png)